Cas no 1204295-75-9 (2-Fluoro-3,4-bis(trifluoromethyl)pyridine)
2-Fluoro-3,4-bis(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3,4-bis(trifluoromethyl)pyridine
- 3,4-Bis(trifluoromethyl)-2-fluoropyridine
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- MDL: MFCD14525497
- Inchi: 1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H
- InChI Key: WSWPEPLPDVBJGA-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC=CC=1C(F)(F)F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 220
- Topological Polar Surface Area: 12.9
2-Fluoro-3,4-bis(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 059602-500mg |
2-Fluoro-3,4-bis(trifluoromethyl)pyridine, 95% |
1204295-75-9 | 95% | 500mg |
$198.00 | 2023-09-08 | |
| Alichem | A029002373-250mg |
3,4-Bis(trifluoromethyl)-2-fluoropyridine |
1204295-75-9 | 95% | 250mg |
960.40 USD | 2021-06-08 | |
| Alichem | A029002373-500mg |
3,4-Bis(trifluoromethyl)-2-fluoropyridine |
1204295-75-9 | 95% | 500mg |
1,769.25 USD | 2021-06-08 | |
| Alichem | A029002373-1g |
3,4-Bis(trifluoromethyl)-2-fluoropyridine |
1204295-75-9 | 95% | 1g |
2,779.20 USD | 2021-06-08 |
2-Fluoro-3,4-bis(trifluoromethyl)pyridine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-Fluoro-3,4-bis(trifluoromethyl)pyridine
2-Fluoro-3,4-bis(trifluoromethyl)pyridine (CAS No. 1204295-75-9): Properties, Applications, and Market Insights
2-Fluoro-3,4-bis(trifluoromethyl)pyridine (CAS No. 1204295-75-9) is a highly specialized fluorinated pyridine derivative that has gained significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the class of fluorinated heterocyclic compounds, which are increasingly important in pharmaceutical, agrochemical, and material science research. The presence of multiple trifluoromethyl groups and a fluoro substituent on the pyridine ring makes this molecule particularly interesting for researchers working on drug discovery and advanced materials.
The molecular structure of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine features a pyridine core with two CF3 groups at positions 3 and 4, and a fluorine atom at position 2. This arrangement creates a strongly electron-deficient aromatic system that exhibits remarkable stability and reactivity patterns. The compound's molecular weight is 233.09 g/mol, and it typically appears as a colorless to pale yellow liquid at room temperature. Its high fluorine content (approximately 48.9% by weight) contributes to several unique characteristics, including enhanced lipophilicity and metabolic stability, which are highly desirable properties in medicinal chemistry applications.
In the pharmaceutical industry, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine serves as a valuable building block for the synthesis of various bioactive molecules. The incorporation of fluorinated pyridine moieties into drug candidates has become increasingly common, as these structures often improve pharmacokinetic properties and target binding affinity. Recent studies have explored its use in developing kinase inhibitors, particularly for oncology applications, where the compound's ability to modulate electron density proves advantageous. Additionally, its potential in CNS drug development is being investigated due to the favorable blood-brain barrier penetration characteristics often associated with fluorinated compounds.
The agrochemical sector has also shown growing interest in 2-Fluoro-3,4-bis(trifluoromethyl)pyridine as a precursor for novel crop protection agents. Fluorinated pyridines are known to enhance the biological activity and environmental stability of pesticides and herbicides. Researchers are particularly interested in how the specific substitution pattern of this compound might lead to improved pest control efficacy while maintaining favorable environmental profiles. Several patent applications in recent years have highlighted its potential in next-generation agricultural chemicals.
Material science applications of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine are equally promising. The compound has been investigated as a monomer or additive for high-performance polymers, where its fluorine content can impart valuable properties such as thermal stability, chemical resistance, and low surface energy. These characteristics make it potentially useful in electronic materials, coatings, and specialty adhesives. Recent developments in organic electronics have particularly highlighted the role of fluorinated pyridines in modifying charge transport properties of semiconducting materials.
The synthesis of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine typically involves multi-step processes starting from commercially available pyridine derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing importance of sustainable manufacturing in fine chemicals production. Recent advances in catalytic fluorination methods have improved the efficiency of introducing fluorine atoms into the pyridine ring, while novel trifluoromethylation techniques have enhanced the accessibility of such highly fluorinated compounds.
Market trends for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine show steady growth, driven primarily by increasing demand from the pharmaceutical and agrochemical sectors. The global market for fluorinated building blocks has been expanding at a compound annual growth rate (CAGR) of approximately 6-8% in recent years, with specialized compounds like this one commanding premium prices. Supply chain considerations have become particularly important, with manufacturers focusing on reliable sourcing and quality control to meet the stringent requirements of end-users in regulated industries.
From a regulatory perspective, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is generally classified as a research chemical, and its handling requires standard laboratory safety precautions. While not classified as hazardous under normal conditions, proper personal protective equipment should be used when working with this compound. Storage recommendations typically suggest keeping it in a cool, dry place under inert atmosphere to maintain stability over extended periods.
Recent scientific literature has highlighted several innovative applications of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine. In 2022-2023, researchers reported its use in developing novel PET imaging agents for medical diagnostics, taking advantage of the fluorine-18 isotope substitution possibilities. Other studies have explored its potential in metal-organic frameworks (MOFs) as a functional linker, demonstrating how its unique electronic properties can influence material characteristics. These cutting-edge applications underscore the compound's versatility and future potential.
Quality control for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine typically involves rigorous analytical methods including HPLC, GC-MS, and NMR spectroscopy. The purity requirements vary by application, with pharmaceutical-grade material often requiring ≥98% purity. Analytical certificates should include detailed information about impurity profiles, especially regarding any potential isomers or decomposition products that might form during storage or handling.
For researchers considering 2-Fluoro-3,4-bis(trifluoromethyl)pyridine for their projects, several key considerations should be noted. The compound's reactivity is significantly influenced by its electronic effects, with the fluorine atom acting as a strong electron-withdrawing group while the trifluoromethyl groups contribute both inductive and steric effects. These characteristics make it particularly useful for nucleophilic aromatic substitution reactions, where it often demonstrates superior reactivity compared to non-fluorinated analogs. Recent synthetic methodologies have successfully employed this compound in cross-coupling reactions and click chemistry applications.
The future outlook for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine appears bright, with ongoing research continuously uncovering new applications. As the chemical industry places greater emphasis on sustainable fluorination and green chemistry, innovative synthetic approaches to such compounds are likely to emerge. Furthermore, the growing understanding of how specific fluorine substitution patterns influence biological activity and material properties suggests that demand for precisely fluorinated compounds like this one will continue to rise in both academic and industrial settings.
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